ROCK Enzyme Inhibition: 3-Thienyl vs. 2-Thienyl Derivative Potency
When elaborated into the corresponding 1H-indazole-based ROCK inhibitor series, the 3-thienylmethyl-piperidine scaffold (CHEMBL225166) exhibits an IC50 of 3 nM against Rho-associated protein kinase, whereas the 2-thienylmethyl congener (CHEMBL373512) shows an IC50 of 5 nM in the same cell-free enzyme assay [1]. This represents a 1.7-fold improvement in potency attributable solely to the thiophene attachment geometry.
| Evidence Dimension | ROCK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 3 nM (CHEMBL225166, derived from 3-thienyl scaffold) |
| Comparator Or Baseline | IC50 = 5 nM (CHEMBL373512, derived from 2-thienyl scaffold) |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | Cell-free Rho kinase enzyme assay, Bioorg Med Chem 15:350-64 (2006) |
Why This Matters
For procurement decisions in kinase inhibitor programs, the 3-thienyl scaffold provides a measurable potency advantage over the 2-thienyl isomer, directly impacting lead optimization outcomes.
- [1] BindingDB: BDBM50196694 (CHEMBL225166) IC50 = 3 nM; BDBM50196718 (CHEMBL373512) IC50 = 5 nM. Assay from Iwakubo et al. (2006). View Source
